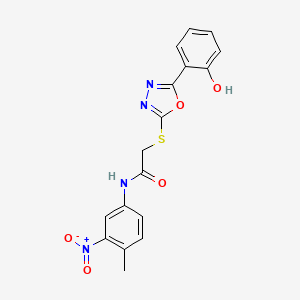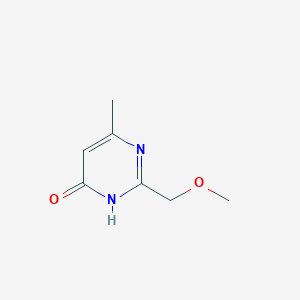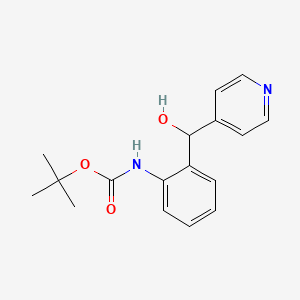![molecular formula C8H4BrF2NO2 B11774686 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
2-Bromo-5-(difluoromethoxy)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-amino-5-bromo-4-(difluoromethoxy)benzoic acid with appropriate reagents under controlled conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Material Science: The compound is explored for its use in creating new materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole
- 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole
- 2-Fluoro-5-(difluoromethoxy)benzo[d]oxazole
Uniqueness
2-Bromo-5-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C8H4BrF2NO2 |
|---|---|
Molekulargewicht |
264.02 g/mol |
IUPAC-Name |
2-bromo-5-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrF2NO2/c9-7-12-5-3-4(13-8(10)11)1-2-6(5)14-7/h1-3,8H |
InChI-Schlüssel |
ROGOFTCGUHEZQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)F)N=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)




![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)
